molecular formula C9H18ClNO B2614473 {1-Oxaspiro[4.4]nonan-2-yl}methanamine hydrochloride CAS No. 1909309-48-3

{1-Oxaspiro[4.4]nonan-2-yl}methanamine hydrochloride

Cat. No.: B2614473
CAS No.: 1909309-48-3
M. Wt: 191.7
InChI Key: SULQDUCPCKZLNP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-Oxaspiro[4One common method involves the cyclization of appropriate precursors under controlled conditions, often using catalysts such as anhydrous aluminum chloride (AlCl3) at low temperatures . The final step involves the conversion of the free base to its hydrochloride salt form.

Industrial Production Methods

While specific industrial production methods for {1-Oxaspiro[4.4]nonan-2-yl}methanamine hydrochloride are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

{1-Oxaspiro[4.4]nonan-2-yl}methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic structure or the methanamine group.

    Substitution: Nucleophilic substitution reactions can replace the methanamine group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds.

Scientific Research Applications

{1-Oxaspiro[4.4]nonan-2-yl}methanamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of {1-Oxaspiro[4.4]nonan-2-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting their activity or modulating their function. The methanamine group can form hydrogen bonds or electrostatic interactions with target molecules, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{1-Oxaspiro[4.4]nonan-2-yl}methanamine hydrochloride is unique due to its specific spirocyclic structure and the presence of the methanamine group. This combination allows for unique interactions with biological targets, making it valuable for research in various fields.

Properties

IUPAC Name

1-oxaspiro[4.4]nonan-2-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c10-7-8-3-6-9(11-8)4-1-2-5-9;/h8H,1-7,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULQDUCPCKZLNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCC(O2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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